molecular formula C16H16LiO3P B608461 Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate CAS No. 85073-19-4

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

Cat. No. B608461
CAS RN: 85073-19-4
M. Wt: 294.21
InChI Key: JUYQFRXNMVWASF-UHFFFAOYSA-M
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Description

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a free radical photo-initiator . It is used to initiate free radical chain polymerization upon light exposure and is combined with gelatin methacryloyl (GelMA) to produce a photopolymer used in bioprinting .


Synthesis Analysis

The synthesis of LAP involves the addition of 2,4,6-trimethylbenzoyl-chloride to an equimolar amount of dimethyl phenylphosphonite under a nitrogen atmosphere .


Physical And Chemical Properties Analysis

LAP is a crystalline powder that is white to off-white in color . It has a molecular weight of 294.21 . It is water-soluble and biocompatible .

Future Directions

LAP is preferred over other photoinitiators for biological applications due to its increased water solubility, increased polymerization rates with 365 nm light, and absorbance at 400 nm allowing for polymerization with visible light . The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability . This suggests that LAP has a promising future in the field of bioprinting and other related applications.

properties

IUPAC Name

lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQFRXNMVWASF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16LiO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate

Q & A

Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?

A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the advantages of using Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate over other photoinitiators in bioprinting applications?

A2: LAP exhibits several advantages:

  • Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]
  • Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]
  • Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]
  • Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]

Q3: How does the concentration of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate influence the properties of the final hydrogel?

A3: Higher LAP concentrations generally lead to:

  • Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]
  • Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]
  • Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]

Q4: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate compare to Irgacure 2959 as a photoinitiator for bioprinting?

A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:

  • Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]
  • Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]
  • Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]
  • Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]
  • Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []
  • Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]

Q5: Is Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate cytotoxic?

A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]

Q6: How can the cytotoxic effects of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate be mitigated in bioprinting applications?

A6: Several strategies can be employed:

  • Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]
  • Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]
  • Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []
  • Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []

Q7: Are there any long-term effects of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate exposure on cells or tissues?

A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []

Q8: What are the potential applications of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate beyond bioprinting?

A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:

  • Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]
  • Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]
  • Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]

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